molecular formula C10H10ClNO3 B2827928 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid hydrochloride CAS No. 2137886-64-5

5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid hydrochloride

Cat. No.: B2827928
CAS No.: 2137886-64-5
M. Wt: 227.64
InChI Key: WXPLKMHKPXLQFJ-UHFFFAOYSA-N
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Description

5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid hydrochloride is a heterocyclic organic compound with the molecular formula C10H9NO3·HCl. It is a derivative of quinoline, a structure known for its presence in various biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under acidic conditions. One common method includes the reaction of aniline derivatives with diethyl ethoxymethylenemalonate, followed by cyclization and hydrolysis . The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and improving the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .

Scientific Research Applications

5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways involved in cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar structure but lacking the keto and carboxylic acid groups.

    Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.

    5,6,7,8-Tetrahydroquinoline: A reduced form of quinoline without the keto group.

Uniqueness

5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid hydrochloride is unique due to the presence of both a keto group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

5-oxo-7,8-dihydro-6H-quinoline-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3.ClH/c12-9-3-1-2-8-7(9)4-6(5-11-8)10(13)14;/h4-5H,1-3H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPLKMHKPXLQFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=N2)C(=O)O)C(=O)C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137886-64-5
Record name 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid hydrochloride
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